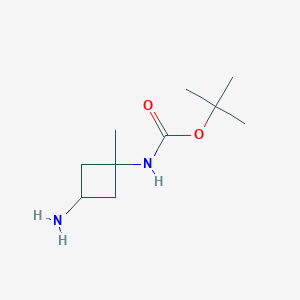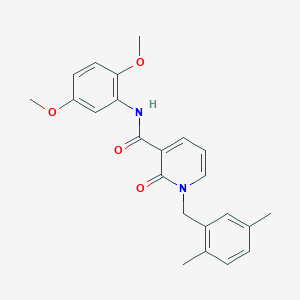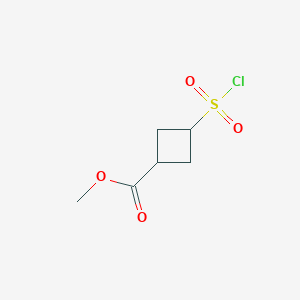
cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
Vue d'ensemble
Description
“Cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1408076-04-9 . It has a molecular weight of 200.28 . The IUPAC name for this compound is tert-butyl ((1s,3s)-3-amino-1-methylcyclobutyl)carbamate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13)/t7-,10+ . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Mécanisme D'action
The mechanism of action of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is not fully understood. However, it is thought to act as a reversible inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This bond prevents the enzyme from catalyzing its reaction and thus inhibits its activity.
Biochemical and Physiological Effects
Cis-AMCBE has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including proteases and phosphatases. It has also been found to inhibit the activity of several proteins, including G-protein coupled receptors and ion channels. In addition, it has been found to have an effect on the structure and function of several proteins, including those involved in cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-AMCBE has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize, making it accessible for many laboratories. However, there are some limitations to its use in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short half-life, making it difficult to use in long-term experiments.
Orientations Futures
There are a number of potential future directions for the use of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester in scientific research. It could be used to study the effects of cyclic carbamate esters on the structure and function of proteins, as well as their effects on cell signaling. It could also be used to study the effects of cyclic carbamate esters on the biochemical and physiological effects of cells. In addition, it could be used to study the effects of cyclic carbamate esters on the activity of enzymes and proteins involved in drug metabolism and drug transport. Finally, it could be used to study the effects of cyclic carbamate esters on the pharmacokinetics and pharmacodynamics of drugs.
Méthodes De Synthèse
Cis-AMCBE can be synthesized using a reaction between 3-amino-1-methyl-cyclobutanol and tert-butyl dicarbamate. In this reaction, the hydroxyl group of the 3-amino-1-methyl-cyclobutanol is replaced by the dicarbamate, forming the cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester product.
Applications De Recherche Scientifique
Cis-AMCBE has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of cyclic carbamate esters on the biochemical and physiological effects of cells. It has also been used to study the effects of cyclic carbamate esters on the structure and function of proteins.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSIQLWXIWQGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140214, DTXSID101144200 | |
| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408074-61-2, 1408076-04-9 | |
| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)


![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2725539.png)
![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)

![1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2725542.png)




![4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2725552.png)
